Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate is a complex organic compound with a piperidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxyaniline with an appropriate acyl chloride to form an intermediate, which is then reacted with piperidine-4-carboxylate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature and pH control is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate
- Ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-2-carboxylate
Uniqueness
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H28N2O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-4-26-19(23)14-7-10-21(11-8-14)12-9-18(22)20-16-13-15(24-2)5-6-17(16)25-3/h5-6,13-14H,4,7-12H2,1-3H3,(H,20,22) |
InChI Key |
SAELYROJXIPTGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.